N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide
Description
Properties
IUPAC Name |
N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F6NO2/c17-15(18,19)10-6-11(16(20,21)22)8-12(7-10)23-14(24)9-25-13-4-2-1-3-5-13/h1-8H,9H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBICZFIYMHDNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F6NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent control of reaction conditions to maintain consistency and quality. The final product is purified through recrystallization or chromatography techniques to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often resulting in the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under mild to moderate conditions.
Major Products Formed: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure and properties.
Mechanism of Action
The mechanism of action of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide involves its interaction with specific molecular targets, leading to various biological effects. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound can inhibit specific enzymes or receptors, leading to its observed biological activities .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Trifluoromethyl Substitutions
a. N-[3,5-Bis(trifluoromethyl)phenyl]-2-{[4-(4-chlorophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Differences: This compound () shares the bis(trifluoromethyl)phenyl group but incorporates a triazolylthio-sulfanyl moiety and a pyridinyl-chlorophenyl substituent.
- Functional Impact : The triazole and pyridine groups may increase metabolic stability but could reduce solubility due to higher molecular complexity.
b. N-[(1S,2S)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea Hydrochloride
- Core Modification : Replaces the acetamide group with a thiourea moiety (). Thioureas generally exhibit stronger hydrogen-bonding capacity than acetamides, which may enhance binding to thiol-rich targets (e.g., cysteine proteases).
- Stereochemical Influence : The chiral diphenylethylamine group introduces stereoselectivity, a feature absent in the target compound .
Phenoxyacetamide Derivatives with Varied Substituents
a. 2-(2,6-Dimethylphenoxy)-N-[(2S,3S,5S)-5-formamido-3-hydroxy-1,6-diphenylhexan-2-yl]acetamide
- Substituent Differences: Features dimethylphenoxy and a hydroxy-hexan-2-yl backbone (). The dimethyl groups may sterically hinder interactions, while the hydroxy group improves solubility via hydrogen bonding.
- Pharmacological Relevance : Similar acetamides are often explored as protease inhibitors or antibiotics due to their conformational flexibility .
b. 3-Chloro-N-phenyl-phthalimide
- Structural Contrast: A phthalimide derivative with a chloro substituent ().
Data Table: Comparative Analysis of Key Compounds
Research Findings and Functional Insights
- Trifluoromethyl vs. Chloro Groups : The CF₃ groups in the target compound provide greater electronegativity and steric bulk than the chloro group in 3-chloro-N-phenyl-phthalimide, favoring interactions with hydrophobic enzyme pockets .
- Triazole vs. Thiourea Moieties : The triazolylthio group () offers metabolic resistance via aromatic stabilization, whereas thioureas () may confer higher toxicity risks due to reactive sulfur .
- Solubility Trade-offs : The target compound’s simpler structure likely improves aqueous solubility compared to ’s triazole derivative but may lack the stereoselective binding of ’s thiourea .
Biological Activity
N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and biological potential. This article delves into its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C16H11F6NO2, characterized by two trifluoromethyl groups attached to a phenyl ring and a phenoxyacetamide moiety. The presence of trifluoromethyl groups enhances lipophilicity and biological interaction potential, making it a candidate for drug development.
Target Interactions
This compound interacts with various biological targets, influencing multiple signaling pathways. Similar compounds have been shown to act as protein degrader building blocks and cysteine-reactive small-molecule fragments, indicating potential roles in chemoproteomic studies.
Biochemical Pathways
Research indicates that this compound may modulate critical pathways involved in cancer progression and inflammation. For example, it has been associated with the inhibition of the NF-κB signaling pathway, a validated target in oncology .
Anticancer Properties
Studies have demonstrated the anticancer efficacy of this compound. In vitro studies revealed that it inhibits the growth of liver cancer cells (HepG2 and Hep3B) in a concentration-dependent manner. The mechanism involves the induction of apoptosis and modulation of apoptosis-regulating genes .
Antimicrobial Activity
The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it exhibits activity against various bacterial strains, although further studies are required to fully elucidate its spectrum of activity.
Research Findings
Case Studies
- Liver Cancer Study : A study focused on the compound's effect on liver tumor growth found that treatment with this compound resulted in significant inhibition of tumor cell proliferation through the activation of HNF 4α and inhibition of the STAT3 pathway. This suggests potential for therapeutic application in hepatocellular carcinoma .
- Proteomic Studies : Similar compounds have been utilized as tools in proteomic studies to explore protein interactions and degradation pathways. These findings highlight the compound's versatility in biochemical research applications.
Q & A
Basic Research Questions
Q. What experimental strategies are recommended for optimizing the synthesis of N-[3,5-bis(trifluoromethyl)phenyl]-2-phenoxyacetamide?
- Methodological Answer : Utilize palladium-catalyzed coupling or nucleophilic substitution reactions to introduce the 3,5-bis(trifluoromethyl)phenyl group. For regioselective phenoxyacetamide formation, employ phase-transfer catalysis or microwave-assisted synthesis to enhance reaction efficiency . Monitor reaction progress via <sup>19</sup>F NMR to track trifluoromethyl group incorporation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer : Combine <sup>1</sup>H/<sup>19</sup>F NMR to verify trifluoromethyl groups and aromatic substitution patterns. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., observed m/z 338.205 for C13H8F6N2O2 derivatives) . X-ray crystallography resolves stereochemical ambiguities in chiral analogs .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize antimicrobial assays against Gram-positive bacteria (e.g., Staphylococcus aureus) using broth microdilution to determine MIC/MBC values. For anti-inflammatory or anticancer studies, use enzyme-linked immunosorbent assays (ELISA) to measure cytokine inhibition or cytotoxicity in HeLa cells .
Advanced Research Questions
Q. What mechanistic insights exist for the antimicrobial activity of structurally related trifluoromethylphenyl acetamides?
- Methodological Answer : Studies on analogs like (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (MIC 0.15–5.57 µM) suggest membrane disruption via hydrophobic trifluoromethyl interactions. Use fluorescence microscopy with propidium iodide to validate membrane permeability changes .
Table 1 : Antimicrobial Activity of Selected Analogs
| Compound | MIC (µM) | Target Organism | Reference |
|---|---|---|---|
| (2E)-N-[3,5-bis(CF3)phenyl]-... | 0.15 | S. aureus | |
| N-(3,5-bis(CF3)phenyl)-2-chloroacetamide | 2.34 | Enterococcus faecalis |
Q. How does pH and solvent polarity influence the stability of this compound?
- Methodological Answer : Conduct accelerated stability studies in buffers (pH 1–13) at 40°C for 14 days. Analyze degradation products via LC-MS. High LogP (e.g., 7.2 for related compounds) suggests instability in polar solvents like methanol; use acetonitrile for long-term storage .
Q. What strategies resolve contradictions in reported biological activity data for this compound class?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding). Use isothermal titration calorimetry (ITC) to quantify compound-protein interactions. Validate findings across multiple cell lines (e.g., HEK293 vs. RAW264.7) to rule out cell-specific effects .
Q. How do enantiomeric differences impact catalytic or biological activity?
- Methodological Answer : Synthesize enantiopure analogs (e.g., N-[(1S,2S)-2-aminocyclohexyl]thiourea derivatives) using chiral HPLC. Compare enantiomers in asymmetric catalysis (e.g., thiourea-catalyzed Michael additions) or receptor-binding assays. For example, 99% ee thiourea catalysts show 10-fold higher enantioselectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
